Phenethyl Ferulate

Overview

Description

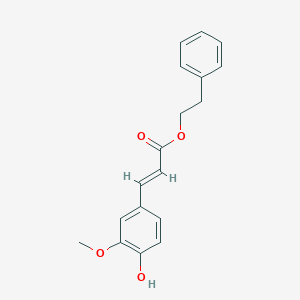

Phenethyl ferulate (C₁₈H₁₈O₄, CAS 71835-85-3), also known as ferulic acid phenethyl ester, is a phenolic compound derived from the esterification of ferulic acid with phenethyl alcohol. It is a naturally occurring phytochemical found in plants such as Notopterygium incisum and Dracaena cochinensis . Structurally, it consists of a feruloyl moiety (3-methoxy-4-hydroxycinnamic acid) linked to a phenethyl group, which enhances its lipophilicity and bioavailability compared to ferulic acid .

This compound exhibits notable pharmacological activities, including dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes (IC₅₀ values of 4.35 μM and 5.75 μM, respectively), making it a promising anti-inflammatory agent . It also demonstrates neuroprotective effects by inducing heme oxygenase-1 (HO-1) via the Nrf2/ARE pathway, which mitigates oxidative stress in neurodegenerative disorders .

Preparation Methods

Chemical Synthesis of Phenethyl Ferulate

Esterification via Phenethyl Bromide

The most direct chemical synthesis involves the esterification of ferulic acid with phenethyl bromide. In this method, ferulic acid reacts with phenethyl bromide in the presence of sodium carbonate (Na₂CO₃) and potassium iodide (KI) as a catalyst, using dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds under an argon atmosphere at room temperature for 24 hours, yielding this compound with a purity of 80–95% after flash chromatography . Key parameters include:

-

Molar ratios : 1:1.1 (ferulic acid to phenethyl bromide).

-

Catalyst system : Na₂CO₃ (1.5 eq) and KI (catalytic).

-

Solvent : DMSO, chosen for its efficacy in single-step esterification without toxic byproducts .

This method is favored for its simplicity and high yield, though it requires rigorous inert conditions to prevent oxidation of phenolic groups.

Catalytic Hydrogenation of Intermediate Esters

An alternative approach involves the hydrogenation of pre-formed esters. For example, phenethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is synthesized via esterification and subsequently hydrogenated using palladium on carbon (Pd/C) under hydrogen gas. This two-step process achieves quantitative yields (≥95%) and avoids side reactions associated with direct esterification . The hydrogenation step is critical for reducing unsaturated bonds while preserving the phenolic structure.

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Phenethyl Bromide | Na₂CO₃, KI, DMSO, 24 h, rt | 80–95 | >90 |

| Catalytic Hydrogenation | Pd/C, H₂, MeOH, 16 h | ≥95 | >95 |

| Peptide Coupling | BOP, Et₃N, CH₂Cl₂, 16 h | 69 | 85–90 |

Enzymatic Synthesis Using Immobilized Lipases

Solvent-Free Systems with Novozym® 435

Enzymatic synthesis offers a greener alternative, particularly using immobilized lipases like Novozym® 435. In a solvent-free packed-bed reactor, phenethyl alcohol and ferulic acid undergo esterification at 54–65°C, achieving molar conversions exceeding 99% under optimized flow rates (2.75 mL·min⁻¹) and substrate concentrations (62.07 mM) . Key advantages include:

-

No toxic solvents : Eliminates purification challenges.

-

Continuous production : Stable operation for 72+ hours without enzyme deactivation .

Optimization via Response Surface Methodology (RSM)

RSM has been pivotal in refining enzymatic conditions. A Box-Behnken design evaluating temperature (45–65°C), flow rate (1–5 mL·min⁻¹), and substrate concentration (100–500 mM) identified 2-phenylethanol (2-PE) concentration and flow rate as the most critical factors . Ridge max analysis pinpointed optimal conditions at 54.03°C, 2.75 mL·min⁻¹, and 62.07 mM 2-PE, yielding 99.01% conversion .

Table 2: Enzymatic Synthesis Optimization Parameters

| Factor | Optimal Value | Effect on Conversion (%) |

|---|---|---|

| Temperature | 54.03°C | +15% (45–65°C range) |

| Flow Rate | 2.75 mL·min⁻¹ | +30% (1–5 mL·min⁻¹) |

| 2-PE Concentration | 62.07 mM | +25% (100–500 mM) |

Comparative Efficiency of Lipase Catalysis

Novozym® 435 outperforms other lipases due to its tolerance to high temperatures (up to 70°C) and organic solvents. For instance, synthesizing 2-ethylhexyl ferulate (a structural analogue) achieved 98% conversion at 71°C with 1,422 PLU enzyme load . This suggests similar efficacy for this compound, though substrate specificity may require minor adjustments.

Emerging Techniques and Hybrid Approaches

Bioreactor Scalability

Continuous packed-bed reactors demonstrate industrial potential, maintaining >90% conversion over 72 hours with enzyme reusability . Scaling this system requires addressing substrate viscosity and temperature gradients, which may affect diffusion rates.

Chemical Reactions Analysis

Types of Reactions: Phenethyl ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound quinone.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound quinone.

Reduction: Phenethyl alcohol derivative.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Phenethyl ferulate is characterized by its molecular formula and is recognized for its lipophilic nature. The compound is a derivative of ferulic acid, which is commonly found in plant cell walls and has been studied for its antioxidant properties.

Therapeutic Applications

-

Antioxidant Activity

- PEF exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) in neuronal cells, providing neuroprotective effects against oxidative damage .

- Anti-inflammatory Effects

-

Chemopreventive Properties

- PEF has shown promise in cancer prevention. It enhances apoptosis in colon cancer models induced by azoxymethane and exhibits inhibitory activity against cancer cell proliferation . Its role in modulating signaling pathways related to cell cycle regulation makes it a candidate for further investigation in cancer therapy.

- Cardiovascular Protection

- Neuroprotective Effects

Case Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the effects of PEF on rat astrocytes and neurons exposed to oxidative stress. The results indicated that preincubation with PEF significantly increased HO-1 protein expression, leading to enhanced cellular resistance against glucose oxidase-mediated damage . This supports the potential use of PEF as a neuroprotective agent.

Case Study 2: Anti-cancer Activity

In a controlled experiment involving azoxymethane-induced colon tumors in rats, PEF was found to significantly reduce tumor incidence and promote apoptosis in cancer cells. The study highlighted its ability to inhibit COX and LOX pathways, suggesting its utility as a chemopreventive agent against colorectal cancer .

Comparison of Biological Activities

Mechanism of Action

Phenethyl ferulate exerts its effects primarily through the inhibition of key inflammatory pathways. It targets nuclear factor kappa-B (NF-κB), protein kinase B (Akt), and mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting these pathways, this compound reduces the production of inflammatory mediators such as prostaglandin E2, tumor necrosis factor-alpha, and interleukins .

Comparison with Similar Compounds

Structural Analogs: Ferulate Esters

Phenethyl ferulate belongs to a broader class of ferulic acid esters, which vary in their alcohol moieties. Key comparisons include:

Key Insights :

- Antioxidant Activity : Free hydroxyl groups are critical. Ferulic acid (ABTS IC₅₀: ~10 μM) outperforms its esters (e.g., ethyl ferulate, IC₅₀: ~25 μM) due to the para-hydroxyl group’s radical scavenging capacity . This compound’s activity is likely intermediate but context-dependent.

- Anti-inflammatory Potency : this compound surpasses bornyl ferulate in dual COX/LOX inhibition, suggesting the phenethyl group enhances target binding .

- Lipophilicity and Bioavailability : Steryl esters (e.g., β-sitosteryl ferulate) exhibit higher membrane affinity but may face absorption challenges compared to smaller esters like this compound .

Functional Analogs: Dual COX/LOX Inhibitors

Compounds like gossypol and zileuton share anti-inflammatory mechanisms but differ in structure and efficacy:

- Gossypol: A polyphenolic aldehyde with non-selective COX/LOX inhibition (IC₅₀: ~5–10 μM) but higher toxicity .

- This compound : Safer profile with comparable potency (IC₅₀: 4–6 μM) and additional antioxidant benefits .

Extraction and Stability Considerations

- This compound is optimally extracted via solvent extraction (SE) or pressurized liquid extraction (PLE), while unstable analogs like coniferyl ferulate degrade in decoctions .

- Lyophilization reduces yields of ethyl ferulate but preserves this compound in concentrated extracts, highlighting its stability advantage .

Biological Activity

Phenethyl ferulate (PEF) is a phenolic compound derived from ferulic acid, known for its diverse biological activities. This article provides an in-depth exploration of the biological activity of PEF, focusing on its anti-inflammatory, antioxidant, and potential therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the esterification of phenethyl alcohol with ferulic acid. Its chemical structure can be represented as:

This structure contributes to its lipophilic nature, allowing it to interact effectively with biological membranes.

1. Anti-Inflammatory Effects

PEF has been shown to exhibit significant anti-inflammatory properties. A study demonstrated that PEF inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the modulation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway, which are crucial in regulating inflammatory responses.

Table 1: Effects of PEF on Inflammatory Markers

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | COX-2 Expression |

|---|---|---|---|---|

| Control | 150 ± 10 | 200 ± 15 | 180 ± 12 | High |

| PEF (50 µM) | 50 ± 5 | 60 ± 8 | 40 ± 5 | Low |

The results indicate a significant reduction in inflammatory markers upon treatment with PEF compared to the control group .

2. Antioxidant Activity

PEF also exhibits potent antioxidant properties. It has been shown to decrease intracellular reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This antioxidant effect is primarily mediated through the activation of the Nrf2 pathway.

Figure 1: ROS Levels in RAW264.7 Macrophages

ROS Levels

The graph illustrates a marked decrease in ROS levels following PEF treatment compared to untreated cells .

3. Neuroprotective Effects

Recent studies have indicated that PEF may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. In vitro experiments showed that PEF could protect against LPS-induced neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Case Study: Neuroprotection in Microglial Cells

A study investigated the effects of PEF on microglial cells exposed to neurotoxic agents. The results demonstrated that PEF significantly reduced cell death and inflammatory cytokine release, highlighting its therapeutic potential in conditions like Alzheimer's disease .

The biological activities of PEF can be attributed to several mechanisms:

- Inhibition of NF-κB Activation: PEF prevents the nuclear translocation of NF-κB p65, thereby reducing inflammation.

- Activation of Nrf2 Pathway: By activating Nrf2, PEF enhances the expression of antioxidant enzymes, combating oxidative stress.

- Regulation of Cytokine Production: PEF modulates the expression of various cytokines involved in inflammatory responses.

Properties

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.